molecular formula C16H20NP B14666086 n-Tert-butyl-p,p-diphenylphosphinous amide CAS No. 41979-47-9

n-Tert-butyl-p,p-diphenylphosphinous amide

Cat. No.: B14666086
CAS No.: 41979-47-9
M. Wt: 257.31 g/mol
InChI Key: SYLDOBJLWJSZBQ-UHFFFAOYSA-N
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Description

n-Tert-butyl-p,p-diphenylphosphinous amide is an organophosphorus compound that features a phosphinous amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tert-butyl-p,p-diphenylphosphinous amide typically involves the reaction of tert-butylamine with diphenylphosphinous chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

n-Tert-butyl-p,p-diphenylphosphinous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphinous amides.

Scientific Research Applications

n-Tert-butyl-p,p-diphenylphosphinous amide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its role in drug design and synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Tert-butyl-p,p-diphenylphosphinous amide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved often pertain to catalytic processes in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • n-Tert-butyl-p,p-diphenylphosphine oxide
  • n-Tert-butyl-p,p-diphenylphosphine
  • n-Tert-butyl-p,p-diphenylphosphinous chloride

Uniqueness

n-Tert-butyl-p,p-diphenylphosphinous amide is unique due to its specific functional group, which imparts distinct reactivity and coordination properties. Compared to its analogs, it offers different reactivity patterns, making it valuable in specific catalytic and synthetic applications.

Properties

CAS No.

41979-47-9

Molecular Formula

C16H20NP

Molecular Weight

257.31 g/mol

IUPAC Name

N-diphenylphosphanyl-2-methylpropan-2-amine

InChI

InChI=1S/C16H20NP/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3

InChI Key

SYLDOBJLWJSZBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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